Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate
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Overview
Description
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-chlorophenyl and a cyanovinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 2-(4-chlorophenyl)-1-cyanovinyl intermediate. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanovinyl group is particularly important for its reactivity and ability to form covalent bonds with target molecules, thereby modulating their function.
Comparison with Similar Compounds
Ethyl 4-(2-(4-chlorophenyl)-1-cyanovinyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-(2-(4-methylphenyl)-1-cyanovinyl)benzoate: Similar structure but with a methyl group instead of a chlorine atom.
Ethyl 4-(2-(4-fluorophenyl)-1-cyanovinyl)benzoate: Similar structure but with a fluorine atom instead of a chlorine atom.
Ethyl 4-(2-(4-bromophenyl)-1-cyanovinyl)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenyl ring.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in organic synthesis. Further research into its biological activities and mechanism of action could lead to new discoveries in medicine and other fields.
Properties
CAS No. |
6273-33-2 |
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Molecular Formula |
C18H14ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
ethyl 4-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]benzoate |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-7-5-14(6-8-15)16(12-20)11-13-3-9-17(19)10-4-13/h3-11H,2H2,1H3/b16-11+ |
InChI Key |
GOWKGOGXSKCNPN-LFIBNONCSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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